Home > Products > Screening Compounds P63244 > α-Methyl-DL-tyrosine
α-Methyl-DL-tyrosine -

α-Methyl-DL-tyrosine

Catalog Number: EVT-247494
CAS Number:
Molecular Formula:
Molecular Weight: 195.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

α-Methyl-DL-tyrosine is derived from the natural amino acid tyrosine through methylation at the alpha position. It belongs to the class of compounds known as amino acid derivatives and is specifically categorized as a catecholamine synthesis inhibitor. Its pharmacological classification includes its role as an antihypertensive agent due to its ability to lower blood pressure by reducing catecholamine levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of α-Methyl-DL-tyrosine can be accomplished through several methods:

  1. Methylation of Tyrosine: The most common method involves the methylation of tyrosine using methyl iodide or dimethyl sulfate under basic conditions. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate.
  2. Radioactive Labeling: A notable synthesis route includes the preparation of radioactively labeled α-Methyl-DL-tyrosine for research purposes. This involves using carbon-14 or iodine-123 isotopes to trace metabolic pathways and pharmacokinetics in biological systems .
  3. Automated Synthesis Modules: Recent advancements have led to the development of automated systems for synthesizing labeled derivatives, enhancing efficiency and reproducibility in laboratory settings .
Molecular Structure Analysis

Structure and Data

The molecular formula for α-Methyl-DL-tyrosine is C10H13NO3, with a molecular weight of 197.22 g/mol. The structural representation includes:

  • Amino Group (-NH2): Contributing to its classification as an amino acid.
  • Carboxylic Acid Group (-COOH): Essential for its solubility and reactivity.
  • Methyl Group (-CH3): Located at the alpha position relative to the amino group, which is critical for its inhibitory activity on tyrosine hydroxylase.

The three-dimensional structure can be visualized using molecular modeling software, revealing spatial configurations that influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

α-Methyl-DL-tyrosine primarily participates in reactions that inhibit catecholamine biosynthesis:

  1. Inhibition of Tyrosine Hydroxylase: The compound acts as a competitive inhibitor for the enzyme tyrosine hydroxylase, effectively reducing the conversion of tyrosine to L-DOPA. This inhibition leads to decreased levels of downstream catecholamines (dopamine, norepinephrine, epinephrine) in both peripheral and central nervous systems .
  2. Metabolic Pathways: Following administration, α-Methyl-DL-tyrosine undergoes limited metabolism and is primarily excreted unchanged via renal pathways. Its pharmacokinetics indicate a consistent absorption profile across various dosages .
Mechanism of Action

Process and Data

The mechanism by which α-Methyl-DL-tyrosine exerts its effects involves several key processes:

  1. Competitive Inhibition: By mimicking tyrosine, α-Methyl-DL-tyrosine competes with natural substrates at the active site of tyrosine hydroxylase, thereby reducing enzyme activity and subsequent catecholamine synthesis .
  2. Reduction in Catecholamine Levels: Clinical studies have demonstrated that administration leads to dose-dependent reductions in urinary catecholamines and their metabolites, confirming its efficacy in conditions like pheochromocytoma .
  3. Physiological Effects: The decrease in catecholamines results in lowered blood pressure and alleviation of symptoms associated with catecholamine excess .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Physical Properties:
    • Appearance: White crystalline powder.
    • Solubility: Soluble in water; slightly soluble in alcohol.
    • Melting Point: Approximately 200 °C.
  2. Chemical Properties:
    • Stability: Stable under normal conditions but sensitive to strong acids or bases.
    • pH Range: Typically neutral; effective within physiological pH ranges.

Relevant data indicates that α-Methyl-DL-tyrosine maintains its structural integrity under various environmental conditions, making it suitable for pharmaceutical applications.

Applications

Scientific Uses

α-Methyl-DL-tyrosine has several important applications in scientific research and clinical practice:

  1. Clinical Management: It is primarily used in treating hypertension caused by pheochromocytoma, particularly during preoperative management .
  2. Research Tool: The compound serves as a valuable tool in neuropharmacology for studying catecholamine metabolism and neurotransmitter dynamics within the nervous system .
  3. Melanin Production Inhibition: Recent studies have explored its potential role in inhibiting melanin production, particularly in preventing pigmentation changes induced by certain medications like prostaglandin analogs used for glaucoma treatment .
  4. Pharmacokinetic Studies: Its use in labeling studies allows researchers to track metabolic pathways involving catecholamines and assess drug interactions within biological systems .
Biochemical Mechanisms of Catecholamine Synthesis Inhibition

Tyrosine Hydroxylase Inhibition: Competitive vs. Noncompetitive Modulation

α-Methyl-DL-tyrosine (AMPT) exerts its primary biochemical effect through reversible competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. As a structural analog of L-tyrosine, AMPT competes for binding at the enzyme's catalytic site but lacks the phenolic hydroxyl group essential for conversion to L-DOPA [2] [8]. The inhibition constant (Ki) of AMPT for TH is approximately 10⁻⁶ M, significantly lower than the Michaelis constant (Km) of L-tyrosine (10⁻⁴ M), explaining its potent inhibitory activity [5]. Enzyme kinetics studies reveal classical competitive inhibition patterns: increasing L-tyrosine concentrations overcome AMPT-induced suppression, while Vmax remains unchanged [8].

Stereochemical specificity significantly influences inhibitory potency. The L-isomer (metirosine) demonstrates 5-fold greater efficacy than the D-isomer due to preferential recognition by TH's chiral binding site [2] [9]. AMPT administration reduces TH activity by 50-80% in humans at therapeutic doses, as quantified by decreased catecholamine metabolites in urine and cerebrospinal fluid [6] [7]. Unlike irreversible inhibitors, AMPT's effects are enzymatically reversible upon discontinuation, allowing restoration of normal catecholamine synthesis within days [7].

Table 1: Enzymatic Inhibition Profile of AMPT

ParameterTyrosine HydroxylaseAromatic Amino Acid DecarboxylaseDopamine β-Hydroxylase
Inhibition TypeCompetitiveMinimal interactionNo significant inhibition
Ki Value0.8-1.2 µM>500 µM>1000 µM
Substrate SpecificityHighLowNegligible
ReversibilityFully reversibleN/AN/A

Dose-Dependent Suppression of Dopamine and Norepinephrine Biosynthesis

AMPT exhibits nonlinear dose-response characteristics in catecholamine suppression. Oral administration of 600-1,500 mg/day in humans produces dose-proportional reductions in urinary norepinephrine (50-70%) and epinephrine (40-60%), while dopamine metabolites decrease by 30-50% [6] [7]. Beyond 1,500 mg/day, the incremental suppression diminishes significantly, with 4,000 mg/day achieving only 75-80% reduction in total catecholamines [7]. This plateau effect likely results from saturation of AMPT's transport into catecholamine-producing cells and incomplete enzyme inhibition even at maximum binding capacity [2].

Tissue-specific variations exist in AMPT sensitivity. Adrenal medulla and sympathetic neurons show 70-80% norepinephrine depletion after 72 hours of treatment, while central dopamine pathways exhibit 50-60% reduction in striatal concentrations [1] [5]. The differential susceptibility correlates with tyrosine hydroxylase expression levels and turnover rates, with high-turnover systems (e.g., hypothalamic norepinephrine) demonstrating greater depletion than low-turnover pools [3]. Metabolically, AMPT administration decreases urinary vanillylmandelic acid (VMA) by 60-75% and homovanillic acid (HVA) by 40-55%, confirming systemic inhibition throughout catecholamine pathways [6] [10].

Table 2: Dose-Response Relationship in Pheochromocytoma Patients

Daily Dose (mg)Norepinephrine Reduction (%)Epinephrine Reduction (%)Dopamine Metabolite Reduction (%)Onset of Max Effect (hr)
60020-3015-2510-2048
1,00040-5030-4025-3560
1,50060-7050-6040-5072
2,00065-7555-6545-5572
4,00070-8060-7050-6072

Peripheral vs. Central Nervous System Selectivity in Enzymatic Targeting

Despite its ability to cross the blood-brain barrier, AMPT demonstrates relative peripheral selectivity due to differential expression of compensatory mechanisms in the CNS. Peripheral sympathetic neurons experience 70-80% norepinephrine depletion, while central noradrenergic projections show 50-60% reduction at equivalent doses [1] [3]. This discrepancy arises from several factors: (1) higher TH expression and reserve capacity in CNS neurons, (2) presence of tetrahydrobiopterin cofactor pools that partially sustain enzymatic activity under inhibition, and (3) feedback upregulation of TH transcription in brain regions following chronic AMPT exposure [3] [5].

Regional CNS vulnerability varies significantly. The hypothalamus exhibits the greatest norepinephrine depletion (65-75%), followed by brainstem (55-65%), hippocampus (50-60%), and cortex (40-50%) [1] [3]. Dopamine systems show similar gradients, with striatal depletion exceeding cortical reductions by 20-30% [5] [10]. Interestingly, AMPT administration paradoxically increases serotonin turnover (measured by 5-HIAA:5-HT ratio) by 30-40% in multiple brain regions, indicating compensatory neurochemical adaptations through noradrenergic-serotonergic interactions [1]. This effect occurs independently of stress history, suggesting a direct regulatory mechanism rather than stress-induced plasticity [1] [3].

Temporal Dynamics of Catecholamine Depletion and Recovery Post-Treatment

The depletion kinetics of AMPT follow a characteristic time course reflecting enzyme turnover rates. Maximum catecholamine reduction occurs 48-72 hours after initiating treatment, consistent with the time required for depletion of existing catecholamine stores and newly synthesized transmitter deficits [7] [10]. This delayed peak effect correlates with tyrosine hydroxylase's half-life (approximately 24 hours) and the gradual decay of enzymatic activity after inhibition [2].

Recovery follows biphasic kinetics: rapid initial restoration (50% within 24 hours) due to dissociation of AMPT from TH, followed by slower normalization (72-96 hours) requiring de novo enzyme synthesis [7]. In human studies, urinary catecholamine metabolites return to baseline 96 hours after discontinuation, while central nervous system recovery may extend to 7 days in striatal dopamine systems [5] [10]. The recovery trajectory remains consistent regardless of prior chronic stress exposure, suggesting stable enzymatic regeneration mechanisms [1]. Continuous AMPT infusion studies demonstrate sustained suppression without tachyphylaxis over 10 months, indicating no adaptive upregulation of tyrosine hydroxylase activity during long-term inhibition [6] [7].

Table 3: Temporal Dynamics of Catecholamine Depletion and Recovery

Time Post-InitiationPeripheral NE Depletion (%)CNS DA Depletion (%)Serum HVA Reduction (%)Key Metabolic Events
24 hours20-3010-2015-25TH activity inhibited 50-60%; vesicular stores intact
48 hours60-7040-5045-55Maximum enzyme inhibition; vesicular depletion begins
72 hours70-8050-6555-65Peak depletion; compensatory 5-HT turnover increase
24h post-discontinuation40-5030-4030-45Rapid recovery phase (enzyme reactivation)
72h post-discontinuation10-2015-2510-20Slow recovery phase (new enzyme synthesis)
96h post-discontinuation<5<10<5Normalization of catecholamine synthesis

Properties

Product Name

α-Methyl-DL-tyrosine

Molecular Weight

195.22

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.